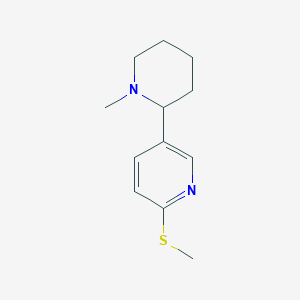![molecular formula C14H14N4OS B11804362 1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11804362.png)
1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core with a mercapto group at the 6-position and an isopropylphenyl group at the 1-position
準備方法
The synthesis of 1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction between 4-isopropylbenzaldehyde and hydrazine hydrate can form the pyrazole ring, which is then reacted with cyanamide to form the pyrazolopyrimidine core.
Introduction of the Mercapto Group: The mercapto group can be introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
化学反応の分析
1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazolopyrimidine core, using reducing agents like sodium borohydride.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Halides or amines, polar aprotic solvents like dimethylformamide (DMF).
科学的研究の応用
1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a scaffold for developing inhibitors of specific enzymes, such as Bruton’s tyrosine kinase (BTK), which is involved in B-cell malignancies and autoimmune diseases.
Biological Studies: It has been studied for its antiproliferative activity against cancer cell lines, demonstrating the ability to induce apoptosis through caspase-mediated pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as corrosion inhibitors for steel alloys.
作用機序
The mechanism of action of 1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, as a BTK inhibitor, the compound binds to the active site of the enzyme, disrupting its function and leading to the inhibition of B-cell receptor signaling pathways. This results in the suppression of B-cell proliferation and survival . The compound’s ability to induce apoptosis in cancer cells is mediated through the activation of caspase enzymes, leading to programmed cell death .
類似化合物との比較
1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other pyrazolopyrimidine derivatives:
Pyrazolo[3,4-d]pyrimidine: This core structure is common in various compounds with diverse biological activities, including kinase inhibitors and anticancer agents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: These derivatives have shown potent CDK2 inhibitory activity and cytotoxicity against cancer cell lines.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: These compounds have been studied as epidermal growth factor receptor (EGFR) inhibitors with potential antitumor activity.
特性
分子式 |
C14H14N4OS |
|---|---|
分子量 |
286.35 g/mol |
IUPAC名 |
1-(4-propan-2-ylphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H14N4OS/c1-8(2)9-3-5-10(6-4-9)18-12-11(7-15-18)13(19)17-14(20)16-12/h3-8H,1-2H3,(H2,16,17,19,20) |
InChIキー |
CLPBXBKFUPJHRY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=S)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


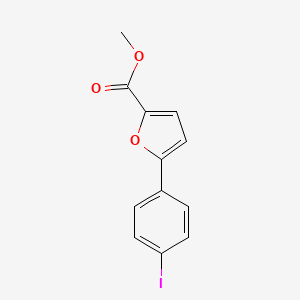
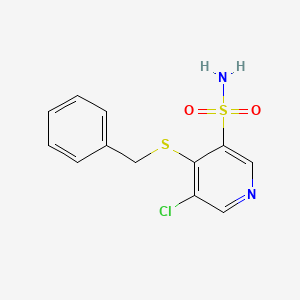
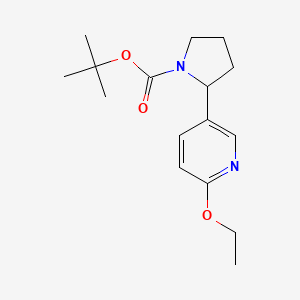
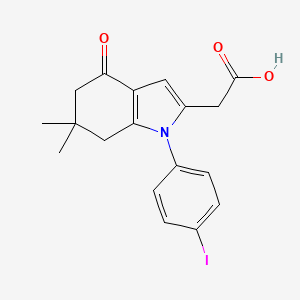

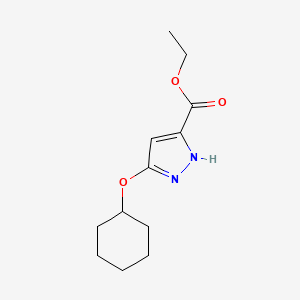
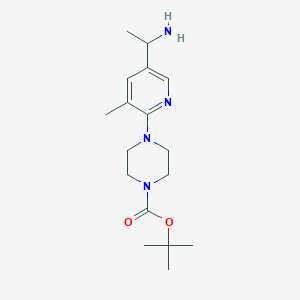
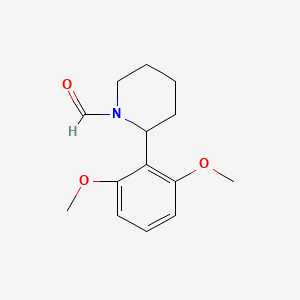
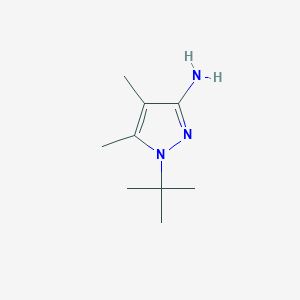
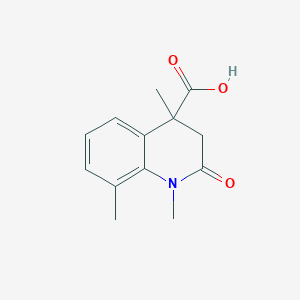
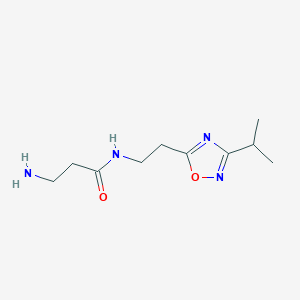
![2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11804351.png)
![1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11804353.png)
